2-(4-Bromo-3-chlorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-chlorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-chlorophenyl)pyrrolidine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpyrrolidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-(4-Bromo-3-chlorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is used in chemical biology research to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms on the phenyl ring can enhance its binding affinity to certain receptors or enzymes. The pyrrolidine ring provides structural rigidity and can influence the compound’s overall biological activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3-fluorophenyl)pyrrolidine
- 2-(4-Chloro-3-fluorophenyl)pyrrolidine
- 2-(4-Bromo-3-methylphenyl)pyrrolidine
Uniqueness
2-(4-Bromo-3-chlorophenyl)pyrrolidine is unique due to the specific combination of bromine and chlorine atoms on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H11BrClN |
---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
2-(4-bromo-3-chlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrClN/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
InChI Key |
AUCPUFDMCZEBQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.